[2-(2-aminoethoxy)ethyl](methyl)amine
Description
2-(2-Aminoethoxy)ethylamine is a branched polyamine characterized by a primary amine group (-NH₂) at the terminal end of an ethoxy chain and a tertiary amine (-N(CH₃)-) at the branching point. Its structure (C₅H₁₄N₂O) enables diverse applications, including drug synthesis, polymer chemistry, and biochemical interactions. The compound’s dual amine functionality allows for versatile reactivity, such as hydrogen bonding, coordination with metals, and participation in nucleophilic reactions. Key derivatives of this compound are utilized in pharmaceuticals (e.g., antimalarials, anticancer agents) and materials science (e.g., biosensors, polymers) due to its balance of hydrophilicity and structural flexibility .
Properties
CAS No. |
1525892-92-5 |
|---|---|
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of Benzyl Imine Intermediate
The reaction begins with the condensation of benzaldehyde derivatives with ethanolamine analogs under azeotropic dehydration. For 2-(2-aminoethoxy)ethylamine, this step would involve:
Methylation and Deprotection
The intermediate undergoes methylation using methylating agents like methyl carbonate:
-
Methylation : Conducted at 0–60°C with a 1.3:1 molar ratio of methylating agent to intermediate.
-
Deprotection : Acid hydrolysis (e.g., 6N HCl) liberates the primary amine, yielding a hydrochloride salt. Subsequent neutralization with alkali (e.g., K2CO3) produces the free amine.
Key Data :
Nucleophilic Substitution with Methylamine
A robust alternative employs nucleophilic substitution to introduce the methyl group. This method, inspired by ribonucleoside modifications in ACS publications, involves:
Activation of Hydroxyl Groups
The hydroxyl group in 2-(2-aminoethoxy)ethanol is activated via mesylation or tosylation:
Displacement with Methylamine
The activated intermediate reacts with excess methylamine:
Key Data :
Reductive Amination of Ethylene Oxide Derivatives
A scalable industrial route leverages reductive amination, as inferred from N-methylethanolamine syntheses. For 2-(2-aminoethoxy)ethylamine:
Ethylene Oxide Functionalization
Ethylene oxide reacts with 2-aminoethanol to form 2-(2-aminoethoxy)ethanol:
Reductive Methylation
The primary amine undergoes reductive methylation with formaldehyde and hydrogen gas:
Key Data :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Benzyl Imine Intermediate | 56–84% | >99.7% | Moderate | High |
| Nucleophilic Substitution | 70–85% | 98% | High | Moderate |
| Reductive Amination | 60–75% | 95–98% | Industrial | Low |
Industrial Viability
Challenges and Optimizations
-
Benzyl Imine Method : Requires stringent dehydration and generates benzaldehyde waste.
-
Reductive Methylation : Sensitivity to catalyst poisoning necessitates high-purity reagents.
Emerging Techniques and Innovations
Recent advances in flow chemistry and enzymatic catalysis offer promising alternatives:
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of imines or oxides
Reduction: Formation of simpler amines
Substitution: Formation of substituted ethers or amines
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-aminoethoxy)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it valuable for creating diverse chemical structures.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable bonds with other functional groups makes it useful in drug design and development.
Medicine
In medicinal chemistry, 2-(2-aminoethoxy)ethylamine is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry
The compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique chemical properties allow for the creation of materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-(2-aminoethoxy)ethylamine exerts its effects depends on its application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ether linkage and amino group allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Aminoethoxyethyl Derivatives
| Compound | Structure | Key Features | Applications | References |
|---|---|---|---|---|
| 2-(2-Aminoethoxy)ethylamine | CH₃-N-(CH₂CH₂OCH₂CH₂NH₂) | Primary + tertiary amines; moderate hydrophilicity | Drug intermediates, polymer probes | |
| N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine | Quinoline core + extended ethoxy chain | Enhanced solubility; improved target binding | Antimalarial agents | |
| tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | Boc-protected amine + tri-ethoxy chain | Steric protection for amine; controlled reactivity | Peptide synthesis, chemoselective tags |
Key Observations :
- Chain Length : Increasing ethoxy units (e.g., tri-ethoxy in ) enhances solubility in aqueous media but reduces membrane permeability.
- Protection Strategies: tert-Butyl carbamate (Boc) protection () stabilizes amines during synthesis, whereas the unprotected primary amine in 2-(2-aminoethoxy)ethylamine enables direct conjugation in drug design .
Methylamine-Containing Biomolecules
Comparison :
- Reactivity: 2-(2-Aminoethoxy)ethylamine’s tertiary amine is less nucleophilic than TMAO’s quaternary ammonium group, limiting its osmolyte efficacy but favoring controlled drug interactions .
- DNA Binding: Unlike Cys-N7G-EMA, which directly alkylates DNA, aminoethoxyethyl derivatives (e.g., ) rely on hydrogen bonding for target engagement .
Physicochemical Data
| Property | 2-(2-Aminoethoxy)ethylamine | 2-((2-Methoxyethyl)(methyl)amino)ethanol () | Lys-N7G-EMA () |
|---|---|---|---|
| Molecular Weight (g/mol) | 118.18 | 133.19 | 279.34 |
| Solubility (H₂O) | High | Moderate | Low |
| pKa (NH₂) | ~9.5 | ~8.7 (tertiary amine) | ~10.2 |
Notes:
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-aminoethoxy)ethylamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 2-(methylamino)ethanol with a halogenated ethoxy derivative (e.g., 2-chloroethoxyethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Step 2 : Protect the primary amine group using tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps .
- Step 3 : Deprotect the Boc group using HCl in dioxane to yield the final product .
Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and anhydrous solvents to minimize hydrolysis .
Q. Which analytical techniques are most effective for characterizing 2-(2-aminoethoxy)ethylamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~2.3 ppm for methylamine protons, δ ~3.5 ppm for ethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 133.1342 for C₆H₁₆N₂O) .
- Chromatography : HPLC or GC with UV/fluorescence detection ensures purity (>98%) and identifies by-products .
Q. How should researchers handle and store 2-(2-aminoethoxy)ethylamine to ensure stability?
- Methodological Answer :
- Storage : Keep at -20°C under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential amine toxicity. Avoid contact with acids to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of 2-(2-aminoethoxy)ethylamine?
- Methodological Answer :
- Temperature : Maintain 60–80°C during substitution to balance reaction rate and by-product formation .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility in biphasic systems .
- Solvent : Anhydrous THF or DMF minimizes hydrolysis of intermediates .
Q. What computational tools are suitable for modeling the interactions of 2-(2-aminoethoxy)ethylamine with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding affinity to enzymes (e.g., monoamine oxidases) using the compound’s InChIKey (e.g., VQUWJUIPMCCLSD-UHFFFAOYSA-N) .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for 2-(2-aminoethoxy)ethylamine derivatives?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across studies .
- Metabolite Analysis : Use LC-MS/MS (LOQ: 1.0–20.0 ng/mL) to detect degradation products that may skew results .
- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .
Q. What strategies mitigate by-product formation during the alkylation of 2-(2-aminoethoxy)ethylamine?
- Methodological Answer :
- Selective Protecting Groups : Use Boc for amines and benzyl for alcohols to direct reactivity .
- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound from di-alkylated by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
